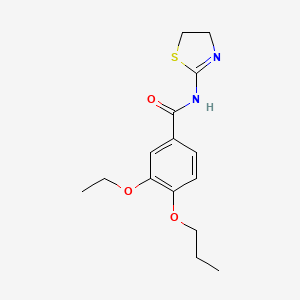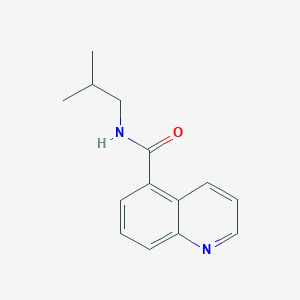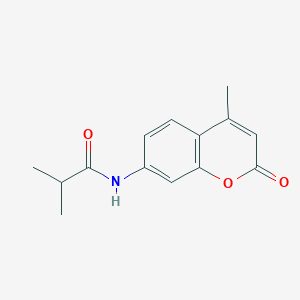
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide, also known as DTTB, is a synthetic compound that has been widely used in scientific research due to its unique properties. DTTB is a thiazole derivative that has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide has been extensively used in scientific research for various applications. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has a high affinity for metal ions such as copper, iron, and zinc, which makes it an ideal probe for the detection of these ions in biological systems. This compound has also been used in the development of biosensors for the detection of metal ions in environmental samples.
Mechanism of Action
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide binds to metal ions through the thiazole moiety, which forms a stable complex with the metal ion. The complex formation causes a change in the fluorescence intensity of this compound, which can be measured to determine the concentration of the metal ion. The mechanism of action of this compound has been extensively studied, and it has been shown to have high selectivity and sensitivity for metal ion detection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in biological systems. Studies have shown that this compound can inhibit the activity of copper-containing enzymes such as tyrosinase, which is involved in melanin synthesis. This compound has also been shown to have antioxidant properties and can scavenge free radicals in biological systems. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide has several advantages for lab experiments, including its high selectivity and sensitivity for metal ion detection, its fluorescent properties, and its availability in pure form. However, this compound also has some limitations, including its potential toxicity in high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide in scientific research. One potential application is the development of this compound-based biosensors for the detection of metal ions in clinical samples. Another potential application is the use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its unique properties, including its high selectivity and sensitivity for metal ion detection, make it an ideal probe for the detection of metal ions in biological systems. The biochemical and physiological effects of this compound have also been extensively studied, and it has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential of this compound and to optimize its synthesis method for large-scale production.
Synthesis Methods
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide can be synthesized through a multistep process that involves the reaction of 2-aminothiophenol with ethyl 4-bromo-2-methoxybenzoate to form the intermediate compound. This intermediate is then treated with sodium ethoxide to obtain the final product, this compound. The synthesis method of this compound has been optimized to produce high yields of pure compound, making it readily available for scientific research applications.
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-8-20-12-6-5-11(10-13(12)19-4-2)14(18)17-15-16-7-9-21-15/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFUTBZEZBYPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC2=NCCS2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)
![N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
![N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)

![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)